

HJC0350: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	HJC0350	
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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of **HJC0350**, a potent and selective EPAC2 antagonist.

Physicochemical Properties and Solubility

HJC0350 is a small molecule inhibitor with a molecular weight of 277.38 g/mol and a chemical formula of C15H19NO2S.[1][2][3] It presents as a white to off-white solid.[3] Understanding its solubility is critical for the preparation of stock solutions and for use in various experimental settings. **HJC0350** is readily soluble in dimethyl sulfoxide (DMSO) and ethanol, but it is considered insoluble in water.[4] For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Solvent	Maximum Concentration	Notes
DMSO	10 mM, 50 mM, 120.16 mM (33.33 mg/mL), 187.46 mM (52 mg/mL)	Use of ultrasonic agitation may be necessary to achieve higher concentrations.
Ethanol	20 mM (5.55 mg/mL), ≥10.84 mg/mL with ultrasonic agitation	
Water	Insoluble	



Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a stock solution of **HJC0350**.

Materials:

- HJC0350 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- · Vortex mixer
- Sonicator (optional, but recommended for higher concentrations)
- Calibrated pipettes

Procedure:

- Determine the Desired Stock Concentration and Volume: Based on experimental needs, calculate the required mass of HJC0350. For example, to prepare 1 mL of a 10 mM stock solution:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (g) = 0.010 mol/L x 0.001 L x 277.38 g/mol
 - Mass (mg) = 2.7738 mg
- Weigh HJC0350: Carefully weigh the calculated amount of HJC0350 powder in a sterile microcentrifuge tube.
- Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the HJC0350 powder.
- Dissolve the Compound:
 - Vortex the solution vigorously for 1-2 minutes.







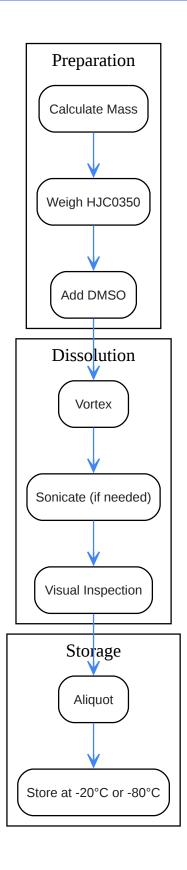
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes. Visually
inspect the solution to ensure there are no visible particles.

Storage:

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 year) or at -80°C for longterm storage (up to 2 years).

Workflow for **HJC0350** Stock Solution Preparation:





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Workflow for preparing an HJC0350 stock solution.



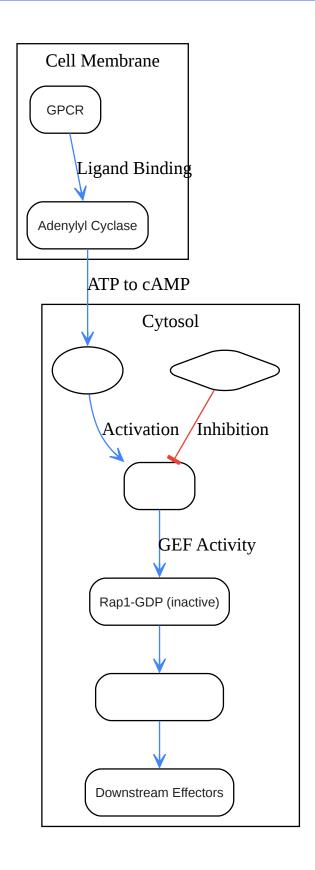
Mechanism of Action and Signaling Pathway

HJC0350 is a potent and specific antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), with an IC50 value of 0.3 μM. It exhibits high selectivity for EPAC2 over EPAC1, showing no inhibition of EPAC1-mediated Rap1-GDP exchange activity at concentrations up to 25 μM. **HJC0350** functions by competing with 8-NBD-cAMP for binding to EPAC2. Importantly, **HJC0350** does not inhibit cAMP-mediated Protein Kinase A (PKA) activation, highlighting its specificity for the EPAC2 signaling pathway.

In cellular assays, **HJC0350** has been shown to block the activation of EPAC2. For instance, in HEK293 cells expressing an EPAC2-based FRET sensor, 10 μ M **HJC0350** completely blocks the decrease in FRET induced by the membrane-permeable EPAC selective cAMP analog, 007-AM.

Simplified EPAC2 Signaling Pathway and Inhibition by **HJC0350**:





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HJC0350 inhibits the EPAC2 signaling pathway.



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